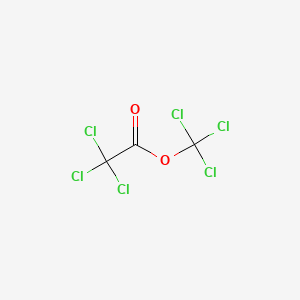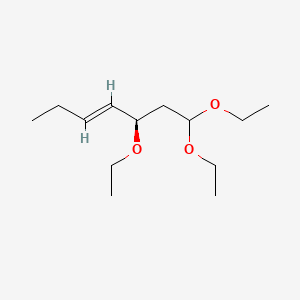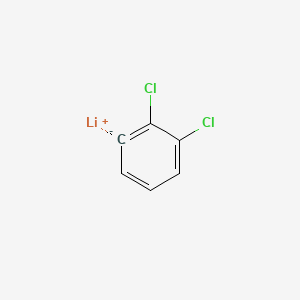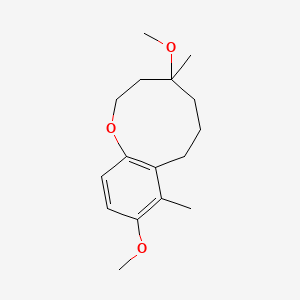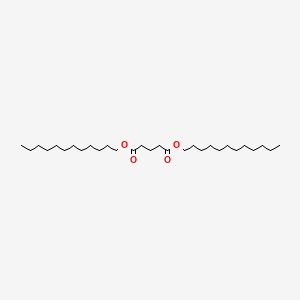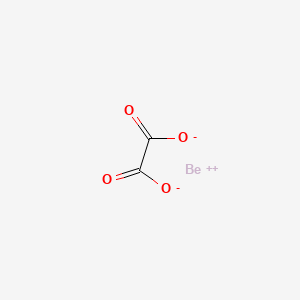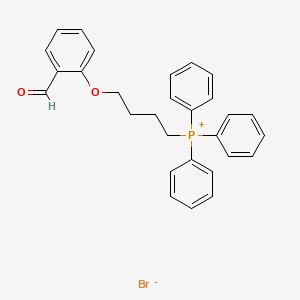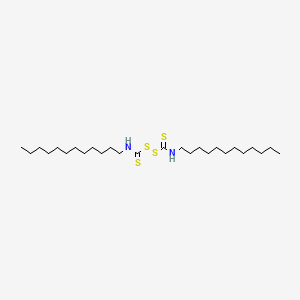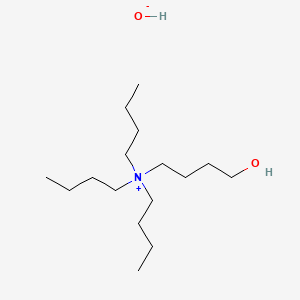
3-Propyl-pyrido(3,4-e)(1,2,4)triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyridotriazines. These compounds are characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. The structure of this compound consists of a pyridine ring fused with a triazine ring, with a propyl group attached to the nitrogen atom at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine typically involves the construction of the pyridotriazine ring system through various synthetic routes. One common method is the cyclization of 1,6-diaminopyridone derivatives with bifunctional electrophiles such as ninhydrin . The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the pyridotriazine ring.
Another approach involves the reaction of pyrido(1,2,4)triazine with N-methyl-1-(methylthio)-2-nitroethenamine in the presence of acetic acid in ethanol . This method offers mild reaction conditions, high yields, and easy isolation of the products without the need for chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and scaling up the process are crucial for efficient industrial production.
化学反応の分析
Types of Reactions
3-Propyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic centers.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.
科学的研究の応用
3-Propyl-pyrido(3,4-e)(1,2,4)triazine has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:
作用機序
The mechanism of action of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
3-Propyl-pyrido(3,4-e)(1,2,4)triazine can be compared with other similar compounds, such as pyrazolo(3,4-d)pyrimidine and pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine . These compounds share structural similarities but differ in their specific ring systems and substituents. The unique features of this compound, such as the presence of a propyl group and the specific arrangement of nitrogen atoms, contribute to its distinct chemical and biological properties.
List of Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
- Pyrido(4,3-e)(1,2,4)triazolo(5,1-c)(1,2,4)triazin-6(7H)-ones
特性
CAS番号 |
121845-45-2 |
|---|---|
分子式 |
C9H10N4 |
分子量 |
174.20 g/mol |
IUPAC名 |
3-propylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-2-3-9-11-8-6-10-5-4-7(8)12-13-9/h4-6H,2-3H2,1H3 |
InChIキー |
KZSXWJWFVZWSGY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C=CN=C2)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


